
2-(2-Chlorobenzoyl)-1,1-dimethyl-1-(prop-2-en-1-yl)hydrazin-1-ium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Chlorobenzoyl)-1,1-dimethyl-1-(prop-2-en-1-yl)hydrazin-1-ium bromide is a synthetic organic compound. It is characterized by the presence of a chlorobenzoyl group, a dimethylhydrazinium moiety, and a prop-2-en-1-yl substituent. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorobenzoyl)-1,1-dimethyl-1-(prop-2-en-1-yl)hydrazin-1-ium bromide typically involves the following steps:
Formation of the Chlorobenzoyl Intermediate: The starting material, 2-chlorobenzoic acid, is converted to its acyl chloride derivative using thionyl chloride or oxalyl chloride.
Hydrazine Derivative Formation: The acyl chloride is then reacted with 1,1-dimethylhydrazine to form the corresponding hydrazide.
Alkylation: The hydrazide is alkylated with prop-2-en-1-yl bromide under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
化学反应分析
Types of Reactions
2-(2-Chlorobenzoyl)-1,1-dimethyl-1-(prop-2-en-1-yl)hydrazin-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives or the reduction of the chlorobenzoyl group.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoyl group or the hydrazinium moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce hydrazine derivatives.
科学研究应用
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.
Industry: Possible applications in the development of new materials or as a catalyst in chemical processes.
作用机制
The mechanism of action of 2-(2-Chlorobenzoyl)-1,1-dimethyl-1-(prop-2-en-1-yl)hydrazin-1-ium bromide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or induction of cellular stress responses.
相似化合物的比较
Similar Compounds
2-(2-Chlorobenzoyl)-1,1-dimethylhydrazine: Lacks the prop-2-en-1-yl group.
1,1-Dimethyl-1-(prop-2-en-1-yl)hydrazine: Lacks the chlorobenzoyl group.
2-(2-Chlorobenzoyl)-1,1-dimethylhydrazinium chloride: Similar structure but different counterion.
Uniqueness
2-(2-Chlorobenzoyl)-1,1-dimethyl-1-(prop-2-en-1-yl)hydrazin-1-ium bromide is unique due to the combination of its structural features, which may confer distinct reactivity and biological activity compared to similar compounds.
属性
CAS 编号 |
650638-42-9 |
|---|---|
分子式 |
C12H16BrClN2O |
分子量 |
319.62 g/mol |
IUPAC 名称 |
[(2-chlorobenzoyl)amino]-dimethyl-prop-2-enylazanium;bromide |
InChI |
InChI=1S/C12H15ClN2O.BrH/c1-4-9-15(2,3)14-12(16)10-7-5-6-8-11(10)13;/h4-8H,1,9H2,2-3H3;1H |
InChI 键 |
VZZBSXHNTKMMNS-UHFFFAOYSA-N |
规范 SMILES |
C[N+](C)(CC=C)NC(=O)C1=CC=CC=C1Cl.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


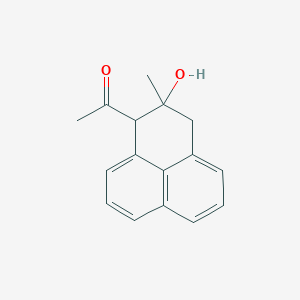
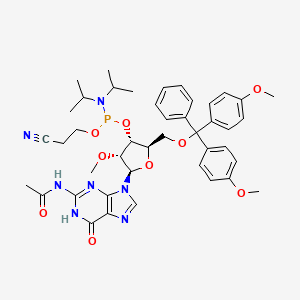
![3-Furancarboxylic acid, 2-[2-(cyclohexylamino)-2-oxoethyl]-5-methyl-](/img/structure/B12610600.png)
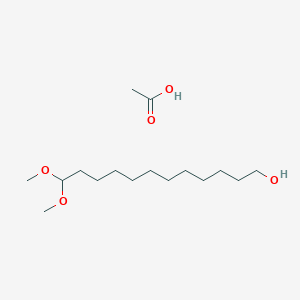
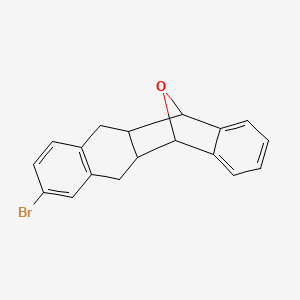
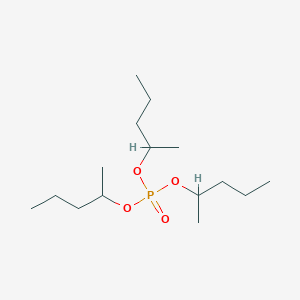
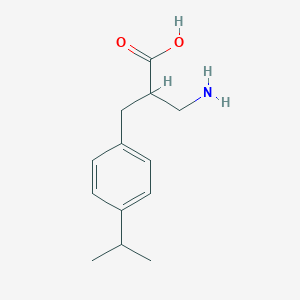
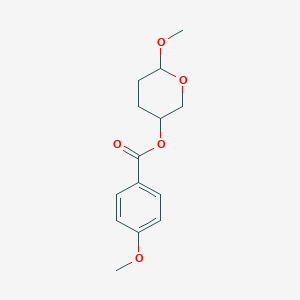
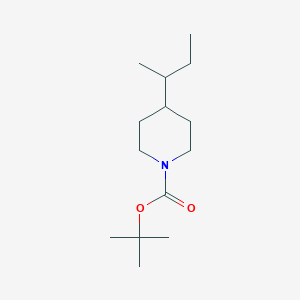
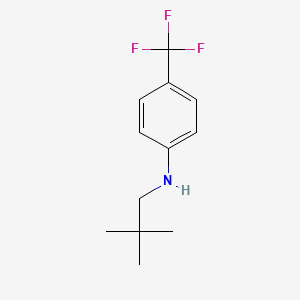
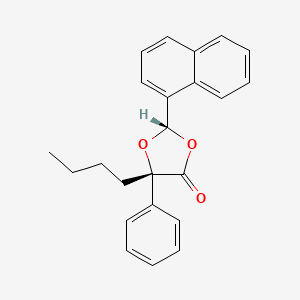
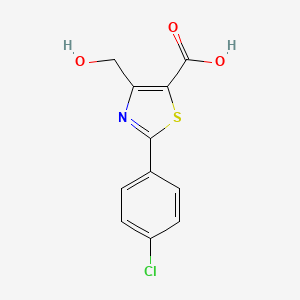
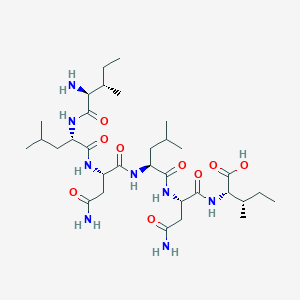
![Benzaldehyde, 2,5-dimethoxy-4-[(2-methylpropyl)thio]-](/img/structure/B12610669.png)
